6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine
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Overview
Description
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of chlorine, ethoxy, and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethoxy group.
- Coupled products with extended aromatic systems .
Scientific Research Applications
6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 4-Ethoxy-3-(trifluoromethyl)pyridazine
- 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridazine
Comparison: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is unique due to the combination of its substituents. The ethoxy group provides additional steric and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3 |
InChI Key |
HOSSIFICQQOFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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